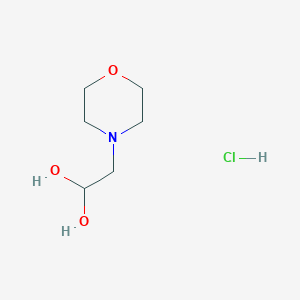

2-Morpholinoethane-1,1-diol hydrochloride

Descripción

2-Morpholinoethane-1,1-diol hydrochloride: is a chemical compound with the molecular formula C6H14ClNO3 . It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a morpholine ring attached to an ethane-1,1-diol moiety. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Propiedades

IUPAC Name |

2-morpholin-4-ylethane-1,1-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c8-6(9)5-7-1-3-10-4-2-7;/h6,8-9H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMFLUOEHRJGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788043-90-2 | |

| Record name | 1,1-Ethanediol, 2-(4-morpholinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788043-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinoethane-1,1-diol hydrochloride typically involves the reaction of morpholine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:

Temperature: Controlled to avoid excessive heat which may lead to side reactions.

Solvent: Commonly used solvents include water or ethanol.

Catalyst: Acid catalysts such as hydrochloric acid are used to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of 2-Morpholinoethane-1,1-diol hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Raw Materials: High-purity morpholine and ethylene oxide.

Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pressure, and pH.

Purification: Techniques such as crystallization or distillation to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2-Morpholinoethane-1,1-diol hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into simpler amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted morpholine derivatives.

Aplicaciones Científicas De Investigación

Biochemical Assays

One of the primary applications of 2-Morpholinoethane-1,1-diol hydrochloride is in biochemical assays. It serves as a stabilizing agent for enzymes and proteins during experimental procedures. For instance, it has been utilized in enzyme activity assays where maintaining the structural integrity of enzymes is crucial for accurate measurements. The compound's ability to form stable complexes with various biomolecules allows for enhanced assay sensitivity and specificity.

Table 1: Applications in Biochemical Assays

| Application Type | Description |

|---|---|

| Enzyme Stabilization | Enhances activity and stability of enzymes. |

| Protein Interaction Studies | Facilitates binding studies through stabilization. |

| Assay Sensitivity | Increases detection limits in biochemical assays. |

Drug Development

In drug development, 2-Morpholinoethane-1,1-diol hydrochloride has been explored as a potential lead compound due to its ability to modulate biological pathways. Research indicates that it may influence the activity of certain enzymes involved in metabolic processes, making it a candidate for developing therapeutics targeting metabolic disorders.

Case Study: Modulation of Enzyme Activity

A study investigated the effect of 2-Morpholinoethane-1,1-diol hydrochloride on specific dehydrogenases involved in glycolysis. The compound was found to enhance enzyme activity significantly, suggesting its potential role as an allosteric modulator. This finding opens avenues for developing drugs that can regulate metabolic pathways effectively.

Therapeutic Potential

The therapeutic potential of 2-Morpholinoethane-1,1-diol hydrochloride is being evaluated in various contexts. Its properties suggest possible applications in treating conditions related to enzyme deficiencies or metabolic dysregulation.

Table 2: Therapeutic Applications Under Investigation

| Condition | Mechanism of Action |

|---|---|

| Metabolic Disorders | Modulation of key metabolic enzymes. |

| Hormonal Regulation | Potential role in hormone synthesis pathways. |

Mecanismo De Acción

The mechanism of action of 2-Morpholinoethane-1,1-diol hydrochloride involves its interaction with various molecular targets and pathways. It can act as:

Enzyme Inhibitor: Inhibits specific enzymes by binding to their active sites.

Neurotransmitter Modulator: Modulates the activity of neurotransmitters by interacting with their receptors.

Buffering Agent: Maintains pH stability in biochemical reactions by neutralizing acids and bases.

Comparación Con Compuestos Similares

Morpholine: A simpler analog without the ethane-1,1-diol moiety.

Ethanolamine: Contains an amine and hydroxyl group but lacks the morpholine ring.

Diethanolamine: Similar structure but with two hydroxyl groups attached to the ethane backbone.

Uniqueness: 2-Morpholinoethane-1,1-diol hydrochloride is unique due to its combination of a morpholine ring and ethane-1,1-diol moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring both amine and hydroxyl functionalities.

Actividad Biológica

2-Morpholinoethane-1,1-diol hydrochloride (also known as morpholinoethanol) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure:

- Molecular Formula: C₆H₁₅ClN₂O₂

- Molecular Weight: 176.66 g/mol

Physical Properties:

- Solubility: Highly soluble in water, making it suitable for various biochemical applications.

- pH Stability: Exhibits stability across a range of pH levels, which is essential for maintaining activity in biological systems.

2-Morpholinoethane-1,1-diol hydrochloride acts primarily through its interaction with various biological targets. Notably, it has been identified as an inhibitor of certain enzymes and receptors:

- Enzymatic Inhibition: It has been shown to inhibit 11-beta-hydroxysteroid dehydrogenase type 1 (HSD11B1), which plays a critical role in the metabolism of glucocorticoids. This inhibition can lead to increased levels of active glucocorticoids in tissues, influencing metabolic and inflammatory processes .

- Neuroprotective Effects: Research indicates that this compound may exert neuroprotective effects by modulating neurosteroid levels, which are crucial for neuronal health and function .

Biological Activities

Therapeutic Applications:

The compound has potential applications in several therapeutic areas:

- Anti-inflammatory Activity: By modulating glucocorticoid levels, it may help in conditions characterized by inflammation, such as arthritis and asthma.

- Neuroprotection: Its ability to influence neurosteroid metabolism suggests a role in protecting against neurodegenerative diseases .

Case Studies:

Several studies have highlighted the biological effects of 2-morpholinoethane-1,1-diol hydrochloride:

-

Study on Inflammation:

- In a controlled study involving animal models, administration of the compound resulted in significant reductions in inflammatory markers compared to controls. This suggests its potential utility in treating inflammatory disorders.

- Neuroprotective Study:

Table 1: Biological Activities and Mechanisms

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Enzyme Inhibition | Inhibits HSD11B1 | |

| Anti-inflammatory | Modulates glucocorticoid levels | |

| Neuroprotection | Influences neurosteroid metabolism |

Table 2: Summary of Case Studies

| Study Focus | Findings | |

|---|---|---|

| Inflammation | Reduced inflammatory markers | Potential anti-inflammatory agent |

| Neuroprotection | Increased neuronal cell viability | Neuroprotective properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.